molecular formula C25H28N4O3S2 B2834625 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 450344-52-2

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2834625
CAS RN: 450344-52-2
M. Wt: 496.64
InChI Key: HWAZHCHWJMPCLA-UHFFFAOYSA-N
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Description

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H28N4O3S2 and its molecular weight is 496.64. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

  • Cannabinoid Receptor Antagonists - Research on compounds like SR141716, a potent and selective antagonist for the CB1 cannabinoid receptor, has demonstrated the importance of molecular interaction studies. These studies contribute to understanding how specific conformations and molecular structures can influence receptor binding and activity, potentially guiding the development of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Pharmacological Applications

  • Urokinase Receptor Targeting - Compounds designed to target the urokinase receptor (uPAR) have been investigated for their potential in inhibiting breast cancer metastasis. This research underscores the therapeutic potential of compounds in inhibiting cancer cell invasion, migration, and adhesion, as well as blocking angiogenesis, highlighting the broad applicability of structurally complex compounds in cancer therapy (Wang et al., 2011).

Chemical Synthesis and Drug Development

  • Synthesis of Heterocyclic Compounds - The development of novel benzenesulfonamide derivatives through chemical synthesis has been explored for their antitumor activity. This area of research is crucial for the creation of new drugs with potential applications in treating various cancers, demonstrating the role of chemical synthesis in drug discovery and development (Fahim & Shalaby, 2019).

Antibacterial and Antimicrobial Studies

  • Antibacterial Agents - Research into the synthesis of pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives has shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These studies highlight the potential for developing new antibacterial agents to combat resistant bacterial strains, addressing a critical need in public health (Palkar et al., 2017).

properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S2/c1-17-7-6-8-23(18(17)2)29-24(21-15-33-16-22(21)27-29)26-25(30)19-9-11-20(12-10-19)34(31,32)28-13-4-3-5-14-28/h6-12H,3-5,13-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAZHCHWJMPCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide

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